molecular formula C18H20O4 B14402027 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- CAS No. 86586-00-7

1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl-

Cat. No.: B14402027
CAS No.: 86586-00-7
M. Wt: 300.3 g/mol
InChI Key: IQIITQUDVQEJTH-UHFFFAOYSA-N
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Description

1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- is a complex organic compound that features a dioxane ring substituted with a phenyl group and a methoxyphenoxy methyl group

Preparation Methods

The synthesis of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-dioxane with phenyl and methoxyphenoxy methyl substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- involves its interaction with molecular targets through various pathways. The phenoxy group in the compound can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to specific targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- can be compared with similar compounds such as:

  • 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-methyl-
  • 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-ethyl-
  • 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-propyl-

These compounds share a similar dioxane ring structure but differ in the substituents attached to the ring. The uniqueness of 1,3-Dioxane, 5-((2-methoxyphenoxy)methyl)-2-phenyl- lies in its specific phenyl and methoxyphenoxy methyl substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

86586-00-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3-dioxane

InChI

InChI=1S/C18H20O4/c1-19-16-9-5-6-10-17(16)20-11-14-12-21-18(22-13-14)15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3

InChI Key

IQIITQUDVQEJTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2COC(OC2)C3=CC=CC=C3

Origin of Product

United States

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